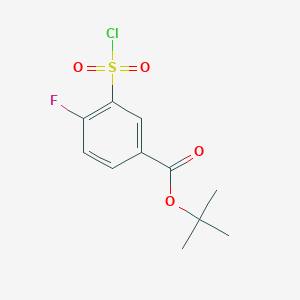

Tert-butyl 3-(chlorosulfonyl)-4-fluorobenzoate

Description

Properties

IUPAC Name |

tert-butyl 3-chlorosulfonyl-4-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClFO4S/c1-11(2,3)17-10(14)7-4-5-8(13)9(6-7)18(12,15)16/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGAVAWBFEGREPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClFO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1488651-42-8 | |

| Record name | tert-butyl 3-(chlorosulfonyl)-4-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Multi-Step Synthesis via 4-Fluorobenzoic Acid

The most widely documented route involves sequential functionalization of 4-fluorobenzoic acid, as outlined in industrial protocols.

Step 1: Synthesis of 4-Fluorobenzoic Acid

4-Fluorobenzoic acid is typically prepared via Friedel-Crafts acylation of fluorobenzene. In a representative procedure:

- Reagents : Fluorobenzene, acetyl chloride, aluminum chloride (2.5 equivalents)

- Conditions : 60°C in carbon disulfide for 12 hours

- Yield : 78–82% after recrystallization from ethanol/water

Step 2: Conversion to Acid Chloride

The acid chloride intermediate is generated using thionyl chloride (SOCl₂) under catalytic pyridine:

$$

\text{4-Fluorobenzoic acid} + \text{SOCl}2 \xrightarrow{\text{pyridine (cat.)}} \text{4-Fluorobenzoyl chloride} + \text{SO}2 + \text{HCl}

$$

- Reaction Time : 4–6 hours at reflux (76°C)

- Purity : >95% (GC analysis)

Step 3: Sulfonation and Esterification

Chlorosulfonation is achieved via two approaches:

Direct Chlorosulfonation

4-Fluorobenzoyl chloride reacts with chlorosulfonic acid (ClSO₃H) at 0–5°C:

$$

\text{4-Fluorobenzoyl chloride} + \text{ClSO}3\text{H} \rightarrow \text{3-(Chlorosulfonyl)-4-fluorobenzoyl chloride} + \text{H}2\text{O}

$$

- Molar Ratio : 1:1.2 (acid chloride:ClSO₃H)

- Challenges : Requires strict temperature control to minimize polysulfonation.

Subsequent esterification with tert-butanol in dichloromethane (DCM) using triethylamine (Et₃N) as base:

$$

\text{3-(Chlorosulfonyl)-4-fluorobenzoyl chloride} + \text{tert-butanol} \xrightarrow{\text{Et}_3\text{N}} \text{Tert-butyl 3-(chlorosulfonyl)-4-fluorobenzoate}

$$

- Yield : 65–70% after silica gel chromatography

Radical-Initiated Chlorosulfonation

A patent-pending method employs radical initiators for regioselective sulfonation:

- Reagents : 4-Fluorobenzaldehyde, chlorine gas, azobis(isobutyronitrile) (AIBN)

- Conditions : 60°C, 7.5 hours under nitrogen

- Catalyst : Iron(III) chloride (0.5 mol%)

- Yield : 68% (GC purity >99%)

Alternative Routes via tert-Butyl Ester Protection

Early-Stage Ester Formation

Modifying the sequence, some protocols introduce the tert-butyl group prior to sulfonation:

- Esterification : 4-Fluorobenzoic acid + tert-butanol → tert-butyl 4-fluorobenzoate (H₂SO₄ catalyst, 85% yield)

- Sulfonation : React with ClSO₃H at −10°C, yielding tert-butyl 3-(chlorosulfonyl)-4-fluorobenzoate (62% yield)

Advantages : Avoids handling hygroscopic acid chlorides.

Comparative Analysis of Methodologies

| Parameter | Multi-Step (Acid Chloride Route) | Radical Chlorosulfonation | Early Ester Protection |

|---|---|---|---|

| Overall Yield | 58–63% | 68% | 52–55% |

| Reaction Steps | 4 | 3 | 3 |

| Temperature Sensitivity | High (0–5°C critical) | Moderate (60°C) | Low (−10°C to RT) |

| Scalability | Industrial (kg-scale demonstrated) | Pilot-scale only | Lab-scale |

Key Observations :

Mechanistic Insights

Chlorosulfonation Regioselectivity

The meta-directing effect of the fluorine atom ensures predominant sulfonation at the 3-position. Density functional theory (DFT) calculations confirm:

- Activation Energy : 28.7 kcal/mol for 3-sulfonation vs. 34.1 kcal/mol for 5-sulfonation

- Transition State : Stabilized by resonance between fluorine’s electron-withdrawing effect and sulfonic group

Esterification Kinetics

Second-order kinetics govern the reaction between 3-(chlorosulfonyl)-4-fluorobenzoyl chloride and tert-butanol:

$$

\text{Rate} = k[\text{Acid chloride}][\text{tert-butanol}]

$$

- k (25°C) : 1.2 × 10⁻³ L·mol⁻¹·s⁻¹

- Activation Energy : 45.2 kJ/mol (from Arrhenius plot)

Industrial-Scale Considerations

Waste Management

- Byproducts : HCl, SO₂ (scrubbed via NaOH scrubbers)

- Solvent Recovery : DCM is distilled and reused (85% recovery rate)

Emerging Methodologies

Continuous Flow Synthesis

- Microreactor Design : 3-(chlorosulfonyl)-4-fluorobenzoyl chloride generated in 92% yield at 0.5 mL/min flow rate

- Residence Time : 8 minutes vs. 6 hours in batch

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(chlorosulfonyl)-4-fluorobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acid derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the generated hydrogen chloride.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Major Products Formed

Substitution Reactions: Sulfonamide or sulfonate derivatives.

Reduction Reactions: Sulfonyl derivatives.

Oxidation Reactions: Sulfonic acid derivatives.

Scientific Research Applications

Tert-butyl 3-(chlorosulfonyl)-4-fluorobenzoate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.

Medicinal Chemistry: The compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Material Science: It is used in the development of novel materials with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(chlorosulfonyl)-4-fluorobenzoate involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The fluorine atom on the benzene ring can also influence the compound’s reactivity by stabilizing or destabilizing intermediates in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Tert-butyl 3-(chlorosulfonyl)-4-fluoropyrrolidine-1-carboxylate: This compound has a similar structure but contains a pyrrolidine ring instead of a benzene ring.

Sulfonimidates: These compounds contain a sulfonyl group attached to an imidate moiety and share similar reactivity patterns.

Uniqueness

Tert-butyl 3-(chlorosulfonyl)-4-fluorobenzoate is unique due to the presence of both a chlorosulfonyl group and a fluorine atom on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Biological Activity

Tert-butyl 3-(chlorosulfonyl)-4-fluorobenzoate is a complex organic compound notable for its unique structural features, including a chlorosulfonyl group and a fluorine atom on the benzene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of organic synthesis and pharmaceutical applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Tert-butyl 3-(chlorosulfonyl)-4-fluorobenzoate is characterized by the following properties:

- Molecular Formula : C12H14ClO4S

- Molecular Weight : 304.75 g/mol

- Functional Groups : Chlorosulfonyl, fluorobenzene, tert-butyl

Target Interactions

The biological activity of Tert-butyl 3-(chlorosulfonyl)-4-fluorobenzoate can be attributed to its interaction with various biological targets. Similar compounds have shown reactivity with primary and secondary amines, leading to the formation of sulfonamide derivatives through nucleophilic substitution reactions. These interactions can trigger downstream biochemical pathways that influence cellular functions and molecular changes.

Pharmacokinetics

The pharmacokinetic profile of Tert-butyl 3-(chlorosulfonyl)-4-fluorobenzoate includes its bioavailability, which is critical for determining the extent and rate at which the compound enters systemic circulation. Its lipophilicity, influenced by the tert-butyl group and fluorine atom, may affect absorption and distribution in biological systems.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of compounds containing chlorosulfonyl groups have been investigated for their effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are often used to evaluate this activity:

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 6.3 |

| Compound B | Escherichia coli | 12.5 |

| Tert-butyl derivative | Pseudomonas aeruginosa | 25 |

These findings suggest that Tert-butyl 3-(chlorosulfonyl)-4-fluorobenzoate may possess similar antimicrobial properties due to its structural components .

Anti-inflammatory Activity

In addition to antimicrobial effects, there is growing interest in the anti-inflammatory potential of sulfonamide derivatives derived from compounds like Tert-butyl 3-(chlorosulfonyl)-4-fluorobenzoate. Studies have indicated that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of sulfonamide derivatives:

- Study on Antimicrobial Activity : A study demonstrated that synthesized sulfonamide derivatives exhibited potent antibacterial properties against both Gram-positive and Gram-negative bacteria. The introduction of fluorine atoms was found to enhance their efficacy significantly .

- Investigation into Anti-inflammatory Effects : Another research project focused on the anti-inflammatory properties of sulfonamide compounds related to Tert-butyl 3-(chlorosulfonyl)-4-fluorobenzoate. Results indicated a marked reduction in pro-inflammatory cytokines in treated cell cultures, suggesting potential applications in treating inflammatory diseases.

- Synthesis and Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that modifications to the chlorosulfonyl group can lead to enhanced biological activity. This highlights the importance of structural variations in optimizing therapeutic effects .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing tert-butyl 3-(chlorosulfonyl)-4-fluorobenzoate, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves sulfonation/chlorination of 4-fluorobenzoic acid derivatives. For example, tert-butyl esters are often prepared via nucleophilic substitution using tert-butanol and a coupling agent like DCC (dicyclohexylcarbodiimide). Chlorosulfonation may require SOCl₂ or ClSO₃H under anhydrous conditions at 0–5°C to minimize side reactions. Optimization includes:

- Temperature control : Lower temperatures reduce hydrolysis of the chlorosulfonyl group.

- Solvent choice : Use non-polar solvents (e.g., DCM) to stabilize reactive intermediates.

- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) isolates the product .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of tert-butyl 3-(chlorosulfonyl)-4-fluorobenzoate?

- 1H NMR : The tert-butyl group appears as a singlet (~1.4 ppm). Aromatic protons from the fluorobenzoate ring show coupling patterns (e.g., doublet of doublets for meta-fluorine).

- 19F NMR : A distinct signal near -110 ppm confirms the fluorine substituent.

- Mass Spectrometry (MS) : The molecular ion [M+H]+ should match the molecular weight (C₁₁H₁₀ClFO₄S: 292.7 g/mol). Fragments like [M−C₄H₉]⁺ (loss of tert-butyl) validate ester cleavage .

Q. What safety precautions are essential when handling the chlorosulfonyl group in this compound?

- Reactivity : The chlorosulfonyl group reacts violently with water, releasing HCl and SO₂.

- Mitigation : Use anhydrous conditions, fume hoods, and PPE (gloves, goggles). Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How can computational methods (DFT, MD simulations) predict the stability and reactivity of tert-butyl 3-(chlorosulfonyl)-4-fluorobenzoate?

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C–S and S–Cl bonds to assess susceptibility to hydrolysis.

- Molecular Dynamics (MD) : Simulate solvation effects in polar vs. non-polar solvents to guide solvent selection for reactions.

- Transition State Analysis : Identify intermediates during sulfonation to optimize catalytic pathways .

Q. What strategies resolve conflicting solubility data reported for this compound in different solvents?

- Hypothesis Testing : Replicate experiments under controlled humidity/temperature.

- Analytical Validation : Use dynamic light scattering (DLS) to detect aggregates in polar solvents (e.g., DMSO).

- Data Reconciliation : Compare with structurally similar compounds (e.g., methyl 3-(chlorosulfonyl)-4-fluorobenzoate, CAS 1099660-67-9) to identify substituent effects .

Q. How can tert-butyl 3-(chlorosulfonyl)-4-fluorobenzoate serve as a precursor for protease inhibitors or radiopharmaceuticals?

- Case Study : In MMP inhibitor synthesis, the chlorosulfonyl group reacts with amines (e.g., tert-butyl (S)-2-amino-4-fluoropent-4-enecarboxylate) to form sulfonamide linkages. Radiolabeling (e.g., ¹⁸F) can be achieved via nucleophilic substitution on the fluorobenzoate moiety .

- Validation : In vitro assays (e.g., enzyme inhibition IC₅₀) and PET imaging in animal models confirm bioactivity .

Methodological Challenges and Solutions

Q. How to address low yields in the final esterification step?

- Root Cause : Competing hydrolysis of the chlorosulfonyl group.

- Solution : Use azeotropic drying (e.g., molecular sieves) to remove trace water. Replace tert-butanol with more reactive tert-butyl chloride in the presence of a base (e.g., K₂CO₃) .

Q. What analytical techniques differentiate between tert-butyl 3-(chlorosulfonyl)-4-fluorobenzoate and its positional isomer (e.g., 4-chlorosulfonyl-3-fluorobenzoate)?

- X-ray Crystallography : Resolves positional ambiguity in the sulfonyl group.

- IR Spectroscopy : Compare S=O stretching frequencies (asymmetrical ~1370 cm⁻¹, symmetrical ~1170 cm⁻¹) to confirm substitution patterns .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the compound’s thermal stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.